N-(3-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound characterized by its fluorine, nitrogen, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core One common approach is the cyclization of a suitable indole precursor with a sulfonyl chloride to introduce the sulfonyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine oxide.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a different functional group.
Substitution: The fluorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like alkyl halides or aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorine oxides.
Reduction: Compounds lacking the fluorine atom.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Potential use in drug discovery, especially in targeting specific enzymes or receptors.
Industry: Application in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide: Similar structure but without the fluorine atom.
N-(3-fluorophenyl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide: Lacks the sulfonyl group.
N-(3-fluorophenyl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide: Similar but with a different sulfonyl group.
Uniqueness: N-(3-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is unique due to the presence of both fluorine and the sulfonyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-17-7-6-8-18(13-17)25-22(28)16-32(30,31)21-14-27(20-10-3-2-9-19(20)21)15-23(29)26-11-4-1-5-12-26/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKRZABRHJYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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